

PVZB1194: An Allosteric Inhibitor of Kinesin-5 - A Technical Guide

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Compound of Interest

Compound Name: PVZB1194

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This technical guide provides an in-depth overview of **PVZB1194**, a novel allosteric inhibitor of Kinesin-5 (also known as Eg5 or KSP). Kinesin-5 is a crucial motor protein for the formation of the bipolar spindle during mitosis, making it a key target for the development of anticancer therapeutics. **PVZB1194** represents a unique class of biphenyl-type inhibitors with a distinct mechanism of action compared to other well-characterized Eg5 inhibitors.

Introduction to Kinesin-5 and its Inhibition

Kinesin-5 is a homotetrameric, plus-end-directed microtubule motor protein essential for cell division.^[1] It functions by crosslinking and sliding antiparallel microtubules apart, which is a critical step in the separation of duplicated centrosomes and the establishment of a bipolar mitotic spindle.^[1] Inhibition of Kinesin-5 leads to a characteristic "monoastral" spindle phenotype, where a monopolar spindle is formed, triggering the spindle assembly checkpoint and leading to mitotic arrest and subsequent cell death.^{[2][3]} This specific role in mitosis makes Kinesin-5 an attractive target for cancer therapy, as its inhibition is less likely to affect non-proliferating cells, potentially reducing the side effects commonly associated with tubulin-targeting agents.^[4]

PVZB1194: A Novel Allosteric Inhibitor

PVZB1194 is a biphenyl-type small molecule inhibitor of the Kinesin-5 ATPase activity.^{[3][5]} Unlike many other allosteric Eg5 inhibitors that bind to the loop L5/ $\alpha 2/\alpha 3$ pocket, **PVZB1194**

binds to a distinct allosteric site located at the interface of the $\alpha 4$ and $\alpha 6$ helices of the motor domain.[2][5][6] This binding pocket is approximately 15 Å away from the nucleotide-binding site.[6][7]

Mechanism of Action: Allosteric ATP-Competitive Inhibition

A unique characteristic of **PVZB1194** is its allosteric, yet ATP-competitive, mechanism of inhibition.[2][8][9] Binding of **PVZB1194** to the $\alpha 4/\alpha 6$ pocket induces a conformational change in the Eg5 motor domain.[6] Specifically, this binding event causes a shift in Tyr104, which in turn displaces Thr107 and alters the conformation of the ATP-binding site, thereby preventing the binding of ATP.[8][10] This is in contrast to inhibitors that bind the L5/ $\alpha 2/\alpha 3$ pocket, which typically act in an ATP-uncompetitive manner by inhibiting ADP release.[8] The crystal structure of the Eg5 motor domain in complex with **PVZB1194** (PDB ID: 3WPN) has been resolved, providing detailed insights into this unique allosteric mechanism.[6][8]

Quantitative Data on PVZB1194 Activity

The inhibitory potency of **PVZB1194** has been characterized through various biochemical and cell-based assays. The following tables summarize the available quantitative data.

Parameter	Value	Assay Conditions	Reference
IC50	0.12 μ M	Kinesin Spindle Protein (KSP) ATPase assay	[3][5]
IC50	5.5 μ M	HeLa cell proliferation assay (48 hrs)	[3][5]

Table 1: Biochemical and Cellular Potency of **PVZB1194**. This table summarizes the half-maximal inhibitory concentrations (IC50) of **PVZB1194** against the Kinesin-5 ATPase activity and in a cancer cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **PVZB1194** and other Kinesin-5 inhibitors.

Microtubule-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by Kinesin-5 in the presence of microtubules, which is a direct measure of its motor activity.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected. Several detection methods can be used, including a phosphate sensor that shows increased fluorescence upon binding to Pi or a coupled enzyme assay (pyruvate kinase/lactate dehydrogenase-linked assay).

Protocol Outline:

- Reagent Preparation:
 - Purified recombinant Kinesin-5 motor domain.
 - Taxol-stabilized microtubules.
 - Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 50 nM microtubules, 20 μM Paclitaxel).
 - ATP solution (e.g., 200 μM).
 - **PVZB1194** stock solution in DMSO, serially diluted.
 - Phosphate detection reagent (e.g., Phosphate Sensor or components for a coupled enzyme assay).
- Assay Procedure (96-well plate format):
 - Add assay buffer to each well.
 - Add serially diluted **PVZB1194** or DMSO (vehicle control) to the wells.
 - Add the Kinesin-5 enzyme to the wells.

- Initiate the reaction by adding ATP.
- Incubate at a controlled temperature (e.g., 37°C).
- Data Acquisition and Analysis:
 - Measure the signal (e.g., fluorescence or absorbance) at different time points (for kinetic assays) or at a fixed endpoint.
 - Calculate the rate of ATP hydrolysis.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Microtubule Gliding Assay

This assay visualizes the movement of microtubules propelled by surface-adsorbed Kinesin-5 motors.

Principle: Kinesin-5 motors are immobilized on a glass surface. Fluorescently labeled microtubules are then added in the presence of ATP. The movement of the microtubules is observed and recorded using fluorescence microscopy.

Protocol Outline:

- Flow-Cell Preparation:
 - Construct a flow-cell using a microscope slide and a coverslip.
- Motor Immobilization:
 - Introduce a solution of Kinesin-5 into the flow-cell and incubate to allow the motors to adsorb to the glass surface.
 - Wash with buffer to remove unbound motors.
- Microtubule Motility:

- Introduce a solution containing fluorescently labeled, taxol-stabilized microtubules and ATP into the flow-cell.
- To test the inhibitor, include **PVZB1194** in this solution.
- Data Acquisition and Analysis:
 - Observe the movement of microtubules using a fluorescence microscope equipped with a sensitive camera.
 - Record time-lapse image sequences.
 - Analyze the velocity and directionality of microtubule gliding using kymograph analysis.Inhibition of motor activity will result in reduced or arrested microtubule movement.

Cellular Mitotic Arrest Assay

This assay determines the ability of **PVZB1194** to induce cell cycle arrest in mitosis, leading to the characteristic monoastal spindle phenotype.

Principle: Cancer cells (e.g., HeLa) are treated with **PVZB1194**. The cells are then fixed and stained for microtubules (α -tubulin) and DNA (e.g., with Hoechst or DAPI). The percentage of cells arrested in mitosis with monopolar spindles is quantified by fluorescence microscopy.

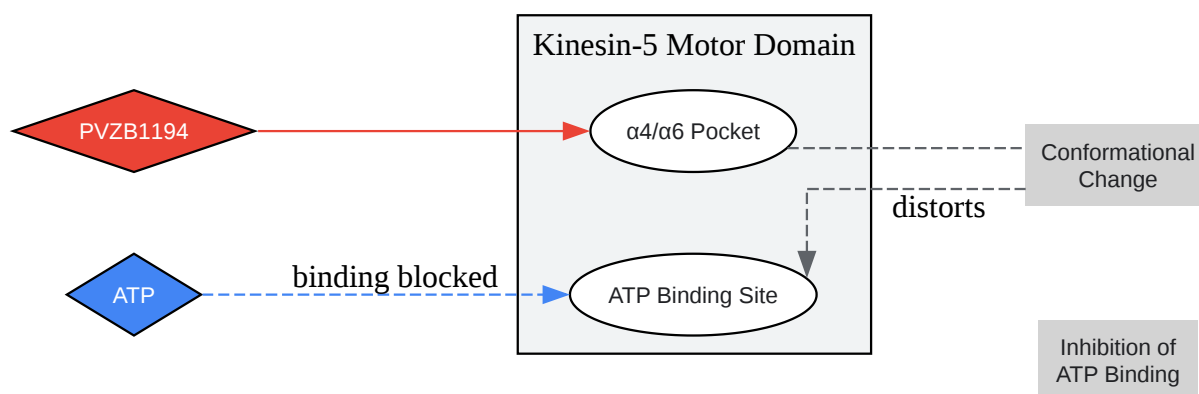
Protocol Outline:

- Cell Culture and Treatment:
 - Plate HeLa cells on coverslips in a multi-well plate and allow them to adhere.
 - Treat the cells with various concentrations of **PVZB1194** for a specified period (e.g., 17-24 hours).
- Immunofluorescence Staining:
 - Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol).
 - Permeabilize the cells (if necessary).

- Block non-specific antibody binding.
- Incubate with a primary antibody against α -tubulin.
- Wash and incubate with a fluorescently labeled secondary antibody.
- Counterstain the DNA with Hoechst or DAPI.
- Data Acquisition and Analysis:
 - Mount the coverslips on microscope slides.
 - Image the cells using a fluorescence microscope.
 - Quantify the percentage of cells exhibiting a monoastral spindle phenotype at each inhibitor concentration.
 - An IC₅₀ for mitotic arrest can be determined by plotting the percentage of mitotic arrest against the inhibitor concentration.

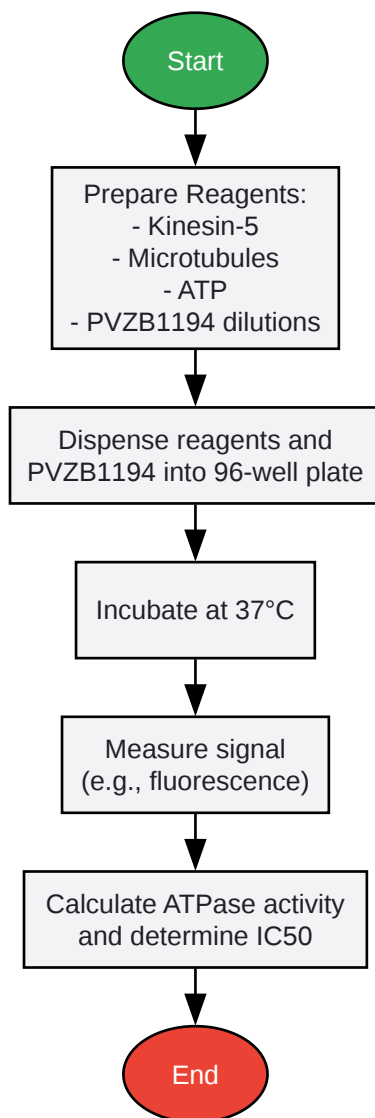
Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of **PVZB1194** and the experimental workflows.



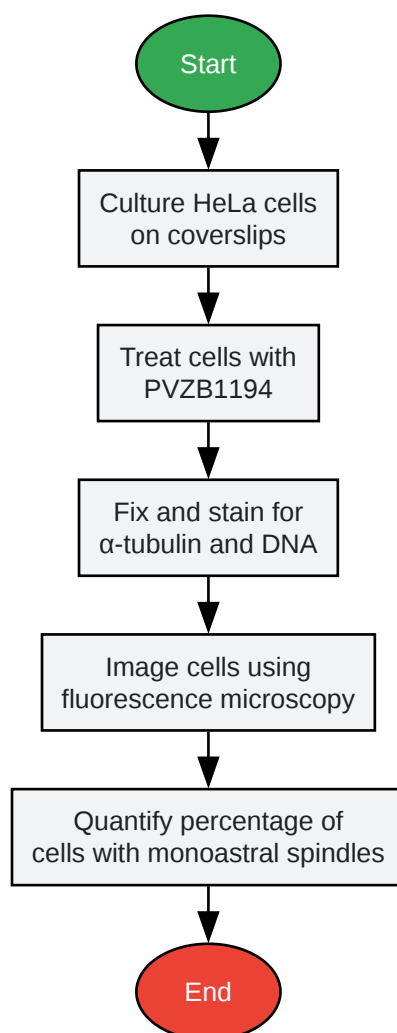
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Caption: Mechanism of **PVZB1194** allosteric inhibition of Kinesin-5.



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Caption: Workflow for the microtubule-activated ATPase assay.



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Caption: Workflow for the cellular mitotic arrest assay.

Conclusion

PVZB1194 is a potent and specific allosteric inhibitor of Kinesin-5 with a novel ATP-competitive mechanism of action. Its distinct binding site in the $\alpha 4/\alpha 6$ pocket offers a potential advantage in overcoming resistance mechanisms that may develop against inhibitors targeting the more conventional L5/ $\alpha 2/\alpha 3$ pocket. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of mitosis and cancer drug discovery to further investigate **PVZB1194** and other Kinesin-5 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

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